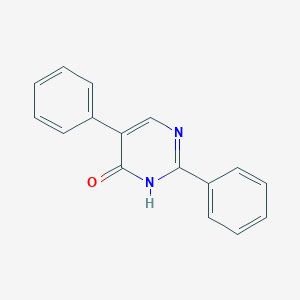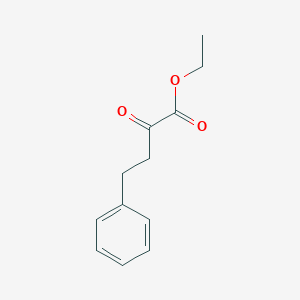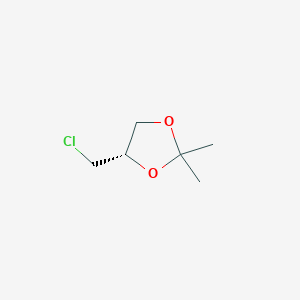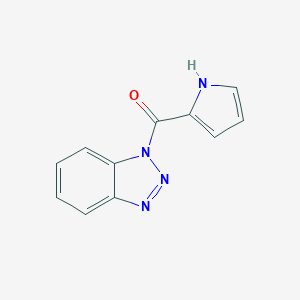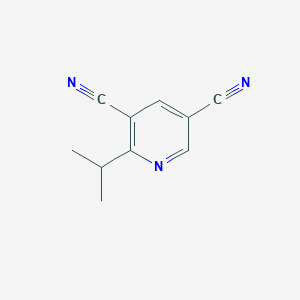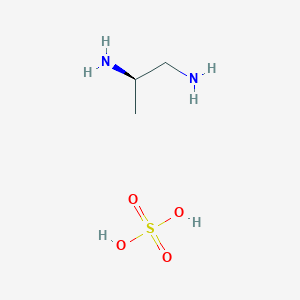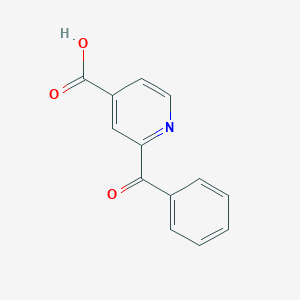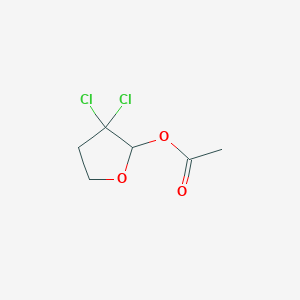
6-(4-tert-Butylanilino)naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-tert-Butylanilino)naphthalene-2-sulfonate, commonly known as BNS, is a fluorescent dye that is widely used in scientific research. BNS is a sulfonated version of naphthalene, which is a polycyclic aromatic hydrocarbon. The chemical structure of BNS consists of a naphthalene ring, an aniline group, and a sulfonate group. BNS is a water-soluble dye and has a high molar extinction coefficient, which makes it an excellent tool for fluorescence spectroscopy.
Mecanismo De Acción
BNS is a fluorescent dye that works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. The absorption and emission spectra of BNS are dependent on its environment, such as pH, temperature, and polarity. BNS is commonly used as a polarity probe, as its fluorescence intensity is highly sensitive to changes in the polarity of its environment.
Biochemical and Physiological Effects:
BNS has no known biochemical or physiological effects on living organisms. BNS is not toxic to cells and has been used in various cell-based assays to study protein-protein interactions and ligand binding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BNS in lab experiments include its high water solubility, high molar extinction coefficient, and sensitivity to changes in polarity. BNS is also relatively inexpensive and easy to use. The limitations of using BNS in lab experiments include its sensitivity to pH, temperature, and other environmental factors. BNS is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of BNS in scientific research. One potential application is in the study of protein-protein interactions in living cells. BNS could be used as a fluorescent probe to monitor the binding of proteins in real-time. Another potential application is in the study of membrane dynamics and lipid-protein interactions. BNS could be used as a polarity probe to study the organization and dynamics of membranes and the interactions between lipids and proteins. Finally, BNS could be used in the development of new fluorescent probes with improved properties, such as increased sensitivity and photostability.
Métodos De Síntesis
The synthesis of BNS involves the reaction of 6-nitro-2-naphthol with 4-tert-butylaniline in the presence of sulfuric acid. The reaction produces a yellow-orange solid, which is then purified by recrystallization. The final product is a yellow powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
BNS is widely used in scientific research as a fluorescent probe for studying various biological processes. BNS has been used to study the structure and function of proteins, DNA, RNA, and membranes. BNS has also been used to study the binding of ligands to proteins and the conformational changes that occur upon ligand binding.
Propiedades
Número CAS |
144796-65-6 |
|---|---|
Nombre del producto |
6-(4-tert-Butylanilino)naphthalene-2-sulfonate |
Fórmula molecular |
C20H20NNaO3S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
sodium;6-(4-tert-butylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H21NO3S.Na/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18;/h4-13,21H,1-3H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
QLAAJFRQMRRTMI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Sinónimos |
6-(4-tert-butylanilino)naphthalene-2-sulfonate 6-(4-tert-butylanilino)naphthalene-2-sulfonate, monosodium salt t-BANS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




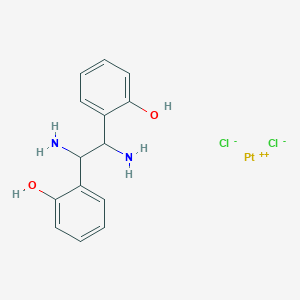

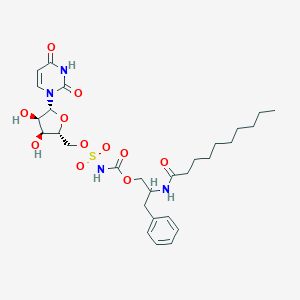
silane](/img/structure/B114667.png)
